molecular formula C13H13N B3064957 3,5-Dimethyl-2-phenylpyridine CAS No. 27063-86-1

3,5-Dimethyl-2-phenylpyridine

Cat. No.: B3064957
CAS No.: 27063-86-1
M. Wt: 183.25 g/mol
InChI Key: GGPHNFIDPNYSPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2-phenylpyridine typically involves the reaction of 3,5-dimethylpyridine with phenylmagnesium bromide (a Grignard reagent) under controlled conditions. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-2-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of corresponding pyridine N-oxides.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,5-Dimethyl-2-phenylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2-phenylpyridine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: 3,5-Dimethyl-2-phenylpyridine is unique due to the specific positioning of its methyl and phenyl groups, which confer distinct steric and electronic properties. These properties make it a valuable compound in various chemical reactions and applications .

Properties

IUPAC Name

3,5-dimethyl-2-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-8-11(2)13(14-9-10)12-6-4-3-5-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPHNFIDPNYSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345233
Record name 3,5-Dimethyl-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27063-86-1
Record name 3,5-Dimethyl-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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